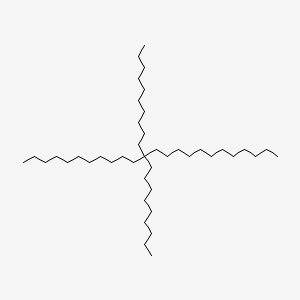
12-Decyl-12-nonyltetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Decyl-12-nonyltetracosane (CAS: 55320-13-3) is a branched alkane with the molecular formula C₄₃H₈₈ and a molecular weight of 605.16 g/mol . Structurally, it consists of a 24-carbon tetracosane backbone substituted with a decyl (C₁₀H₂₁) and a nonyl (C₉H₁₉) group at the 12th carbon position. This branching confers unique physicochemical properties, distinguishing it from linear alkanes.
The compound is commercially available in industrial and pharmaceutical grades (99% purity) and is utilized as a fine chemical and pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Decyl-12-nonyltetracosane typically involves the coupling of decyl and nonyl groups to a tetracosane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This method involves the reaction of a decylmagnesium bromide with a nonyl halide in the presence of a tetracosane backbone.
Friedel-Crafts Alkylation: This approach uses a decyl chloride and nonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to alkylate the tetracosane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as:
Catalytic Hydrogenation: This method uses a catalyst, such as palladium on carbon, to hydrogenate the precursor compounds, resulting in the formation of the desired alkane.
Fractional Distillation: This technique is used to purify the compound by separating it from other hydrocarbons based on differences in boiling points.
Chemical Reactions Analysis
Types of Reactions
12-Decyl-12-nonyltetracosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenation reagents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated alkanes.
Scientific Research Applications
12-Decyl-12-nonyltetracosane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 12-Decyl-12-nonyltetracosane involves its interaction with molecular targets and pathways, such as:
Hydrophobic Interactions: The compound’s long hydrocarbon chain allows it to interact with hydrophobic regions of biological membranes, potentially affecting membrane fluidity and permeability.
Lipid Bilayer Integration: It can integrate into lipid bilayers, influencing the structural and functional properties of cell membranes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between 12-Decyl-12-nonyltetracosane and its closest structural analogs:
| Property | This compound | n-Tetracosane | Other Branched Alkanes (e.g., 12-Dodecyltetracosane) |
|---|---|---|---|
| Molecular Formula | C₄₃H₈₈ | C₂₄H₅₀ | Varies (e.g., C₃₆H₇₄ for 12-dodecyl isomer) |
| Molecular Weight (g/mol) | 605.16 | 338.65 | ~450–650 (depending on substituents) |
| CAS Number | 55320-13-3 | 646-31-1 | Varies (e.g., hypothetical CAS) |
| Structure | Branched (C24 + C10 + C9) | Linear | Branched with varying alkyl chains |
| Applications | Pharmaceutical intermediates, industrial uses | Solvent mixtures, reference standards | Lubricants, surfactants, polymer additives |
Physicochemical Properties
- Melting and Boiling Points: Branched alkanes like this compound typically exhibit lower melting points than their linear counterparts due to reduced molecular packing efficiency. For instance, n-Tetracosane (linear C₂₄H₅₀) melts at ~54°C , while branched derivatives may melt below 0°C, though exact data for this compound is unavailable. Solubility: Increased branching enhances solubility in nonpolar solvents compared to linear alkanes, making branched derivatives preferable in formulations requiring miscibility with oils or organic matrices .
Properties
CAS No. |
55320-13-3 |
|---|---|
Molecular Formula |
C43H88 |
Molecular Weight |
605.2 g/mol |
IUPAC Name |
12-decyl-12-nonyltetracosane |
InChI |
InChI=1S/C43H88/c1-5-9-13-17-21-24-26-30-34-38-42-43(39-35-31-27-20-16-12-8-4,40-36-32-28-23-19-15-11-7-3)41-37-33-29-25-22-18-14-10-6-2/h5-42H2,1-4H3 |
InChI Key |
WNKFQUQYJIMZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















